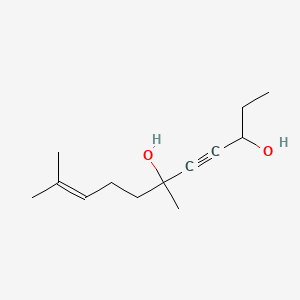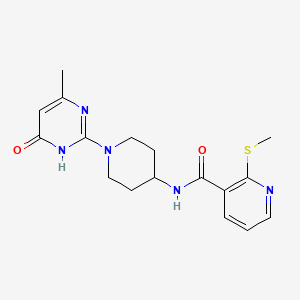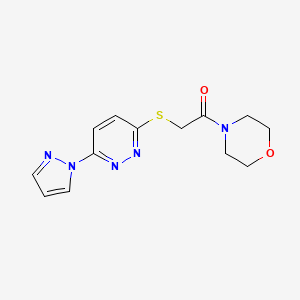![molecular formula C15H15NO3 B2470065 2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one CAS No. 250231-82-4](/img/structure/B2470065.png)
2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one
説明
2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one, also known as HPI-4, is a synthetic compound that has been of interest to researchers due to its potential for use in cancer treatment.
科学的研究の応用
Synthesis and Activity of Benzofuroisoquinolines
Cheng et al. (1994) synthesized a series of benzofuroisoquinolines and evaluated their opioid activity. A compound in this series was found to possess potent activity and was hypothesized to have a reduced propensity for inducing psychotomimetic effects due to a reduction in sigma-binding. The study offers insights into the structural requirements for opioid receptor binding and activity, suggesting potential therapeutic applications of these compounds in pain management and opioid abuse treatment (Cheng et al., 1994).
Neuropsychiatric Applications
Trace Amine Receptor Ligands and Depression
Dhir and Kulkarni (2011) explored the antidepressant-like effects of a novel trace amine receptor modulator, demonstrating its action in mouse models. The study implicates the involvement of the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway in its antidepressant-like action, indicating a possible therapeutic avenue for treatment-resistant depression (Dhir & Kulkarni, 2011).
Neurodegenerative Disease Research
Isoquinolines and Parkinson's Disease
Naoi et al. (1996) examined dopamine-derived isoquinolines for their neurotoxicity to dopamine neurons, revealing that certain isoquinolines induce behavioral and biochemical changes reminiscent of Parkinson's disease. The study suggests a potential role of these compounds in the pathogenesis of Parkinson's disease and highlights the importance of selective cytotoxicity to dopaminergic neurons (Naoi et al., 1996).
Cardiovascular Research
Tetrahydroisoquinoline Derivatives and Vasodilation
Lal et al. (1984) synthesized and tested a series of tetrahydroisoquinoline derivatives for their blood pressure-lowering properties. The study identified potent antihypertensive agents and provided insights into the structural features contributing to their activity, suggesting potential applications in cardiovascular therapy (Lal et al., 1984).
Inflammatory Response Modulation
Peripheral Benzodiazepine Receptors and Inflammation
Torres et al. (1999) investigated the anti-inflammatory effects of peripheral benzodiazepine receptor ligands, showing their potential to inhibit oedema formation. This study offers a novel perspective on the role of peripheral benzodiazepine receptors in inflammatory responses and suggests therapeutic potential in modulating inflammation (Torres et al., 1999).
特性
IUPAC Name |
2-hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-8(2)15(18)14(17)11-5-4-10-6-9(3)16-7-12(10)13(11)19-15/h4-8,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCJFMKXQPLWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C3=C(C=C2)C(=O)C(O3)(C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10467646 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2469984.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2469985.png)

![(E)-4-(Dimethylamino)-N-[(3-ethylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2469989.png)

![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid](/img/structure/B2469991.png)
![7-[(3,4-Dichlorophenyl)methoxy]chromen-2-one](/img/structure/B2469993.png)



![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2470000.png)
![N-(3-methoxybenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2470003.png)
